molecular formula C₂₃₁H₃₇₃N₆₉O₇₀S₂ B612722 104041-80-7 CAS No. 104041-80-7

104041-80-7

Cat. No.: B612722
CAS No.: 104041-80-7
M. Wt: 5301.10
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 104041-80-7 is known as Calmodulin Binding Peptide 1. This peptide is derived from smooth muscle myosin light-chain kinase and has a high affinity for calmodulin, a calcium-binding messenger protein. Calmodulin Binding Peptide 1 is known for its ability to strongly inhibit inositol trisphosphate-induced calcium release, making it a significant tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calmodulin Binding Peptide 1 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: In industrial settings, the production of Calmodulin Binding Peptide 1 follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography is employed for purification to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Calmodulin Binding Peptide 1 primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

Major Products:

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from disulfide bonds.

Scientific Research Applications

Calmodulin Binding Peptide 1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study protein-protein interactions, particularly those involving calmodulin.

    Biology: Helps in understanding calcium signaling pathways and the role of calmodulin in various cellular processes.

    Industry: Utilized in the production of research reagents and tools for biochemical studies.

Mechanism of Action

Calmodulin Binding Peptide 1 exerts its effects by binding to calmodulin with high affinity. This binding inhibits the interaction of calmodulin with its target proteins, such as myosin light-chain kinase. By preventing calmodulin from activating these proteins, the peptide effectively modulates calcium signaling pathways. The inhibition of inositol trisphosphate-induced calcium release is a key aspect of its mechanism of action.

Comparison with Similar Compounds

    Calmodulin Binding Peptide 2: Another peptide with high affinity for calmodulin but with a different sequence and binding properties.

    Calmodulin Antagonists: Small molecules that inhibit calmodulin function but differ in structure and specificity.

Uniqueness: Calmodulin Binding Peptide 1 is unique due to its high affinity and specificity for calmodulin, derived from smooth muscle myosin light-chain kinase. Its ability to strongly inhibit inositol trisphosphate-induced calcium release sets it apart from other calmodulin-binding peptides and antagonists.

Properties

CAS No.

104041-80-7

Molecular Formula

C₂₃₁H₃₇₃N₆₉O₇₀S₂

Molecular Weight

5301.10

sequence

One Letter Code: GVMPREETDSKTASPWKSARLMVHTVATFNSIKELNERWRSLQQLA

Origin of Product

United States

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